molecular formula C30H34O9 B13398110 Schizantherin E; 5,6,7,8-Tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-3,7,8-triol-8-benzoate Stereoisomer

Schizantherin E; 5,6,7,8-Tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-3,7,8-triol-8-benzoate Stereoisomer

Cat. No.: B13398110
M. Wt: 538.6 g/mol
InChI Key: ZNXDFTKQSCEJGE-UHFFFAOYSA-N
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Description

Schizantherin E, also known as 5,6,7,8-Tetrahydro-1,2,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-3,7,8-triol-8-benzoate stereoisomer, is a naturally occurring lignan compound found in the Schisandra genus of plants. This compound is known for its diverse pharmacological properties and has been the subject of extensive research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Schizantherin E involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dibenzo[a,c]cyclooctene core, followed by the introduction of methoxy groups and the benzoate ester. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of Schizantherin E is generally achieved through extraction from natural sources, such as the Schisandra plant. The extraction process involves solvent extraction, followed by purification using chromatographic techniques. This method is preferred due to the complexity and cost associated with the total synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

Schizantherin E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong acids or bases and specific catalysts.

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex lignan compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of natural health products and supplements.

Mechanism of Action

The mechanism of action of Schizantherin E involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Schizandrin B: Another lignan compound from the Schisandra genus with similar pharmacological properties.

    Gomisin N: A related compound with comparable biological activities.

    Deoxyschizandrin: Shares structural similarities and therapeutic potential.

Uniqueness

Schizantherin E is unique due to its specific stereochemistry and the presence of multiple methoxy groups, which contribute to its distinct pharmacological profile. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C30H34O9

Molecular Weight

538.6 g/mol

IUPAC Name

(9,14-dihydroxy-3,4,5,15,16-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate

InChI

InChI=1S/C30H34O9/c1-16-13-18-14-20(31)24(35-4)26(37-6)22(18)23-19(15-21(34-3)25(36-5)27(23)38-7)28(30(16,2)33)39-29(32)17-11-9-8-10-12-17/h8-12,14-16,28,31,33H,13H2,1-7H3

InChI Key

ZNXDFTKQSCEJGE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O

Origin of Product

United States

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